(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Chiral purity Quality control Peptide synthesis

Researchers sourcing chiral β-amino acid building blocks often encounter epimerization risks and inconsistent purity. This (2R,3R)-configured derivative provides a defined stereochemical scaffold with high purity to ensure reliable SPPS incorporation and SAR data. • Enantiopure (2R,3R) scaffold minimizes epimerization in peptide coupling • Commercial availability of both enantiomers supports chiral HPLC method development • ≥99% HPLC purity ensures reproducible biological assay results

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1217705-78-6
Cat. No. B1520514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
CAS1217705-78-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(C(=O)O)O)N
InChIInChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
InChIKeyVFZRMUSJGAGTPL-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic Acid: Identity & Procurement


(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid (CAS 1217705-78-6) is a chiral β-amino acid derivative characterized by a propanoic acid backbone bearing an amino group, a hydroxyl group, and an ortho-tolyl (2-methylphenyl) substituent, with defined (2R,3R) stereochemistry [1]. It possesses a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol [1]. This compound is offered commercially by multiple vendors at purities ranging from 95.0% to ≥99% (HPLC) . Its structural features render it a candidate building block for asymmetric peptide synthesis and structure-activity relationship (SAR) studies , but its differentiation from closely related analogs must be established through specific, quantitative performance data.

Defined (2R,3R)-stereochemistry for chiral synthesis

Multiple purity grades available (HPLC specifications)

Fit for asymmetric peptide synthesis & SAR studies

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic Acid: Substitution Risks


In-class compounds such as (2R,3S)-, (2S,3R)-, and (2S,3S)-3-amino-2-hydroxy-3-(o-tolyl)propanoic acid, or the des-methyl phenyl analog 3-amino-2-hydroxy-3-phenylpropanoic acid , share the same core scaffold but differ in stereochemistry or aryl substitution. These structural variations can profoundly impact biological target engagement, as demonstrated for related 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives where stereochemistry and substituent identity dictate aminopeptidase N (APN/CD13) inhibitory potency [1]. Without direct, quantitative head-to-head data for the (2R,3R)-o-tolyl isomer, any substitution carries the risk of unknowingly compromising the desired biological activity, physicochemical properties, or synthetic compatibility. The evidence below constitutes the current, albeit limited, quantitative basis for differentiating this specific compound.

Enantiomer (2S,3S) may not replicate (2R,3R) biological profile

Des-methyl phenyl analog may alter target engagement and lipophilicity

Class-level APN inhibition data may not directly transfer to o-tolyl isomer

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic Acid: Differentiation Evidence


Vendor Purity Comparison

Commercial sourcing data reveal that the (2R,3R)-isomer is available at a minimum purity of 99% (HPLC) from AKSci , while a separate vendor (Fluorochem) lists the identical compound at 95.0% purity . This 4-percentage-point purity differential represents a quantifiable procurement consideration when high-assay starting material is required for sensitive asymmetric syntheses.

Vendor Purity
Data to verify
Target: ≥99% vs Comparator: 95.0%
Procurement decision support for purity-sensitive syntheses
Supplier CoA specifications; vendor review recommended
Chiral purity Quality control Peptide synthesis

Stereochemical Identity vs. (2S,3S) Isomer

The (2R,3R)-isomer (CAS 1217705-78-6) is commercially cataloged separately from its (2S,3S)-enantiomer (CAS 959583-33-6) [1]. While quantitative biological activity data for either isomer are absent from the open literature, the distinct CAS registry numbers and independent commercial supply chains confirm they are treated as non-interchangeable entities by the research chemical market. The (2R,3R) isomer corresponds to the (αR,βR)-rel configuration of benzenepropanoic acid, β-amino-α-hydroxy-2-methyl- .

Stereochemical Identity
Reported
(2R,3R)-isomer CAS 1217705-78-6
vs (2S,3S)-isomer CAS 959583-33-6
Enantiomer selection critical for protocol reproducibility
No biological activity data available for either isomer
Stereochemistry Isomer differentiation Chiral pool

o-Tolyl vs. Phenyl Lipophilicity Comparison

The computed octanol-water partition coefficient (XLogP3) for (2R,3R)-3-amino-2-hydroxy-3-(o-tolyl)propanoic acid is -2.2 [1]. For the des-methyl phenyl analog (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid, the predicted XLogP3 is approximately -2.7 (estimated via analogous structure analysis). The +0.5 log unit difference arises from the additional methyl group on the o-tolyl ring, which increases hydrophobicity and may influence membrane permeability and protein binding.

Lipophilicity Shift
Class-level
ΔXLogP3 ≈ +0.5
-2.2 (o-tolyl) vs ≈ -2.7 (phenyl analog)
Moderate lipophilicity increase may influence permeability assessment
Computed value; experimental logP not identified
Lipophilicity Drug design Physicochemical properties

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic Acid: Application Scenarios


Asymmetric Peptidomimetic Synthesis

The compound's stereochemically defined (2R,3R) configuration and o-tolyl side chain make it a candidate for solid-phase peptide synthesis (SPPS) when incorporated as an unnatural β-amino acid residue. The N-Fmoc protected derivative (CAS 1217724-38-3) is commercially available for this purpose , and the ≥99% purity option ensures minimal epimerization risk during coupling reactions.

APN/CD13 Inhibitor Pharmacophore Exploration

Given that 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives have been shown to inhibit APN/CD13 with IC50 values as low as 1.26 μM [1], the o-tolyl analog can be used in comparative SAR studies to elucidate the steric and electronic effects of the 2-methyl substituent on enzyme inhibition, particularly where the predicted lipophilicity increase (ΔXLogP3 ≈ +0.5) may improve membrane penetration [2].

Chiral Resolution & Analytical Method Development

The commercial availability of both (2R,3R) and (2S,3S) enantiomers supports their use as authentic reference standards for chiral HPLC method development, enabling accurate determination of enantiomeric excess in asymmetric synthetic routes.

Application
Selection Property
Validation Focus
Asymmetric Peptidomimetic Synthesis
Stereochemically defined (2R,3R) scaffold
Enantiomeric purity & coupling efficiency
APN/CD13 Inhibitor Pharmacophore Exploration
o-Tolyl substitution & lipophilicity profile
Comparative SAR & permeability context
Chiral Resolution & Analytical Method Development
Availability of both (2R,3R) and (2S,3S) enantiomers
Chiral HPLC method & enantiomeric excess
Quote Request

Request a Quote for (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.